![molecular formula C15H13ClN2O2S B3928633 3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928633.png)
3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
Overview
Description
3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in tumor growth and cell proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause significant adverse effects in normal cells. However, it has been shown to have cytotoxic effects on cancer cells. The compound has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments include its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its low toxicity to normal cells. However, the compound has limitations, including its low solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for research on 3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide. These include:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Further studies to elucidate the mechanism of action of the compound.
3. Development of formulations to improve solubility and stability of the compound.
4. In vivo studies to evaluate the efficacy and safety of the compound as a therapeutic agent.
5. Exploration of the potential of the compound as a treatment for biofilm-related infections.
6. Investigation of the synergistic effects of this compound with other anticancer agents.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential as a therapeutic agent. Its broad-spectrum activity against cancer cells, fungi, and bacteria, as well as its low toxicity to normal cells, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in vivo.
Scientific Research Applications
3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer, antifungal, and antibacterial properties. The compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results in inhibiting tumor growth. Additionally, it has been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-7-5-12(6-8-13)17-15(21)18-14(19)10-3-2-4-11(16)9-10/h2-9H,1H3,(H2,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGGFUYKXBIPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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